1-Ethyl-1H-pyrazol-4-amine dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC nomenclature for this compound follows established conventions for heterocyclic chemistry, specifically for pyrazole derivatives with amino substituents. The base structure is identified as 1H-pyrazol-4-amine, indicating a pyrazole ring with an amino group at the 4-position. The ethyl substituent at the N-1 position is designated by the "1-ethyl" prefix, resulting in the complete systematic name: 1-ethyl-1H-pyrazol-4-amine. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the base structure, forming the salt complex.
The compound exhibits multiple synonymous names in chemical literature, including 4-amino-1-ethylpyrazole and 1-ethylpyrazol-4-amine. The systematic naming convention follows the standard numbering system for pyrazoles, where the nitrogen atoms occupy positions 1 and 2, and the amino group is located at position 4 of the five-membered ring. This nomenclature provides unambiguous identification of the compound's structure and substitution pattern, facilitating accurate communication in scientific literature and chemical databases.
CAS Registry Number Analysis (1609395-52-9)
The Chemical Abstracts Service registry number 1609395-52-9 serves as the unique identifier for this compound in chemical databases and regulatory systems. This specific CAS number distinguishes the dihydrochloride salt form from the free base compound, which carries a different registry number (876343-24-7). The assignment of distinct CAS numbers reflects the significant differences in physical and chemical properties between the salt and free base forms.
The CAS registry system recognizes this compound as a distinct chemical entity due to its specific salt formation with hydrochloric acid. This differentiation is crucial for accurate identification in chemical commerce, regulatory compliance, and scientific research. The registry number facilitates precise communication among researchers, suppliers, and regulatory bodies, ensuring that the exact chemical form is clearly specified in all documentation and transactions.
Table 1: CAS Registry Information for 1-Ethyl-1H-pyrazol-4-amine Forms
| Compound Form | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Free Base | 876343-24-7 | C₅H₉N₃ | 111.15 g/mol |
| Dihydrochloride Salt | 1609395-52-9 | C₅H₁₁Cl₂N₃ | 184.07 g/mol |
Molecular Formula (C₅H₁₁Cl₂N₃) and Weight (184.067 g/mol)
The molecular formula C₅H₁₁Cl₂N₃ accurately represents the composition of this compound, encompassing both the organic base and the associated hydrochloride molecules. This formula indicates five carbon atoms forming the pyrazole ring and ethyl substituent, eleven hydrogen atoms including those from the amino group and hydrochloride salts, three nitrogen atoms from the pyrazole ring and amino substituent, and two chlorine atoms from the dihydrochloride formation.
The molecular weight of 184.07 grams per mole reflects the combined mass of all constituent atoms in the salt complex. This value represents a significant increase from the free base molecular weight of 111.15 grams per mole, demonstrating the substantial contribution of the two hydrochloride molecules to the overall molecular mass. The precise molecular weight determination is essential for stoichiometric calculations in synthetic procedures and analytical quantification methods.
Table 2: Molecular Composition Analysis
| Component | Count | Atomic Mass Contribution |
|---|---|---|
| Carbon | 5 | 60.05 g/mol |
| Hydrogen | 11 | 11.11 g/mol |
| Nitrogen | 3 | 42.03 g/mol |
| Chlorine | 2 | 70.90 g/mol |
| Total | 21 | 184.09 g/mol |
Crystalline Structure and Hydrogen Bonding Patterns
The crystalline structure of this compound exhibits complex hydrogen bonding patterns characteristic of aminopyrazole hydrochloride salts. The presence of multiple hydrogen bond donors and acceptors creates an extensive three-dimensional network that stabilizes the crystal lattice. The amino group at the 4-position serves as a primary hydrogen bond donor, while the nitrogen atoms in the pyrazole ring function as hydrogen bond acceptors.
The pyrazole ring system maintains planarity in the crystal structure, consistent with the aromatic character of the heterocycle. X-ray crystallography studies of similar aminopyrazole compounds indicate that the nitrogen-carbon bond distances within the ring are approximately 1.33 Å, reflecting the delocalized electronic structure. The ethyl substituent at the N-1 position adopts conformations that minimize steric interactions while allowing optimal hydrogen bonding arrangements.
The hydrochloride formation significantly influences the crystal packing through ionic interactions and additional hydrogen bonding. The chloride anions interact with protonated nitrogen centers and amino group hydrogens, creating a complex network of electrostatic and hydrogen bonding interactions. These interactions contribute to the enhanced stability and altered solubility characteristics of the dihydrochloride salt compared to the free base.
Table 3: Hydrogen Bonding Characteristics
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance |
|---|---|---|---|
| N-H···N | Amino group | Ring nitrogen | 2.8-3.0 Å |
| N-H···Cl⁻ | Amino group | Chloride anion | 3.1-3.3 Å |
| N⁺-H···Cl⁻ | Protonated nitrogen | Chloride anion | 3.0-3.2 Å |
Properties
IUPAC Name |
1-ethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-2-8-4-5(6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINGJXKEHJQQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors under acidic or basic conditions. This step forms the fundamental pyrazole scaffold necessary for further functionalization.
Alkylation of Pyrazole
The alkylation step introduces the ethyl group at the N-1 position of the pyrazole ring. A common method involves reacting 4-nitropyrazole or 4-aminopyrazole derivatives with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile. The reaction is typically conducted at elevated temperatures (~60–80 °C) for extended periods (e.g., 18 hours) to ensure complete alkylation.
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Nitropyrazole (300 mg, 2.65 mmol) | K2CO3 (2 eq), ethyl iodide (1.1 eq), MeCN (10 mL), 60 °C, 18 h | N-ethyl-4-nitropyrazole intermediate |
After alkylation, the nitro group is reduced to the amine via catalytic hydrogenation with palladium on carbon under hydrogen atmosphere at room temperature for 18 hours, yielding 1-ethyl-1H-pyrazol-4-amine.
Amination and Derivative Formation
The amination step involves reduction of nitro groups or direct substitution to introduce the amine group at the 4-position of the pyrazole ring. Catalytic hydrogenation as above is a common method. Alternatively, amination can be achieved using ammonia or amine sources under coupling conditions facilitated by coupling agents such as HATU or 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate(V) in solvents like N,N-dimethylacetamide or N,N-dimethylformamide at mild temperatures (around 20 °C) for 18 hours.
Formation of the Dihydrochloride Salt
The final step to obtain 1-ethyl-1H-pyrazol-4-amine dihydrochloride involves treatment of the free amine compound with hydrochloric acid, typically in an organic solvent, to form the dihydrochloride salt. This salt form improves the compound’s aqueous solubility and stability, which is advantageous for pharmaceutical applications.
Detailed Reaction Conditions and Yields
Analytical and Characterization Data
- NMR Spectroscopy: 1H NMR in DMSO-d6 shows characteristic signals for ethyl group (quartet at ~4.07 ppm for CH2, triplet at ~1.32 ppm for CH3) and pyrazole protons (singlets and doublets between 6.5–10 ppm).
- Mass Spectrometry: Molecular ion peak consistent with 1-ethyl-1H-pyrazol-4-amine (M+H)+ at m/z ~111; derivatives show expected mass increases depending on substitution.
- Physical Properties: Predicted boiling point ~238.6 °C, density ~1.16 g/cm3, pKa ~3.72.
Summary of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Resulting Intermediate/Product |
|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine with 1,3-diketones or equivalents | Acidic/basic medium, heating | Pyrazole core |
| N-Alkylation | Alkylation with ethyl iodide/bromide in presence of base (K2CO3) in MeCN | 60–80 °C, 18 h | N-ethyl-4-nitropyrazole intermediate |
| Reduction/Amination | Catalytic hydrogenation with Pd/C under H2 in MeOH | Room temperature, 18 h | 1-Ethyl-1H-pyrazol-4-amine |
| Salt formation | Treatment with HCl in organic solvent | Room temperature | This compound salt |
Research Findings and Practical Notes
- The alkylation step is critical and requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
- Catalytic hydrogenation provides a clean and efficient route to amines from nitro precursors, with minimal impurities.
- Use of coupling agents such as HATU in amination steps facilitates high yields and purity, especially when synthesizing derivatives or conjugates involving 1-ethyl-1H-pyrazol-4-amine.
- Formation of the dihydrochloride salt enhances compound handling and solubility, which is important for downstream applications in medicinal chemistry.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrazole ring.
Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-1H-pyrazol-4-amine dihydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against parasites such as Leishmania aethiopica and Plasmodium berghei, indicating its potential as an antileishmanial and antimalarial agent. Molecular docking studies suggest that it interacts with specific protein targets involved in the growth of these parasites.
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that certain derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into their mechanisms and efficacy against various cancer types .
Biological Research
In biological research, this compound serves as a valuable tool for studying enzyme inhibitors and receptor interactions. Its ability to act as a ligand for various biological targets makes it instrumental in pharmacological studies aimed at understanding disease mechanisms and drug development .
Industrial Applications
The compound is also utilized in the development of agrochemicals, where it contributes to the formulation of pesticides and herbicides due to its biological activity against pests. Additionally, it is employed in materials science for synthesizing polymers with specific properties .
Case Studies
Case Study 1: Antileishmanial Activity
A study examined the efficacy of this compound against Leishmania aethiopica. The results indicated a significant reduction in parasite viability at specific concentrations, supporting its potential use as a therapeutic agent against leishmaniasis.
Case Study 2: Anti-inflammatory Effects
Research conducted on inflammatory models demonstrated that pyrazole derivatives, including this compound, effectively reduced markers of inflammation in vitro. This finding suggests its potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Observations :
- Hydrochloride Salts: The dihydrochloride form of 1-Ethyl-1H-pyrazol-4-amine exhibits superior solubility compared to monohydrochloride analogues (e.g., 1-Ethyl-3-methyl derivative), facilitating its use in aqueous reaction systems .
- Substituent Effects : Alkyl substituents (e.g., isopropyl or cyclopropyl) at the 1-position reduce solubility but enhance lipophilicity, which is advantageous for membrane permeability in drug design .
Pharmaceutical Development
- Drug Intermediates : This compound is a key intermediate in synthesizing imidazole-pyrimidine hybrids, such as the dihydrochloride salts of 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine (Compound 19), which show potent neuroinhibitory activity .
Biological Activity
1-Ethyl-1H-pyrazol-4-amine dihydrochloride (CAS Number: 1609395-52-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
This compound has the molecular formula and a molecular weight of 184.06 g/mol. Its structure features a pyrazole ring with an ethyl group and an amino group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁Cl₂N₃ |
| Molecular Weight | 184.06 g/mol |
| IUPAC Name | 1-ethylpyrazol-4-amine; dihydrochloride |
| InChI Key | VINGJXKEHJQQHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has been shown to inhibit specific molecular targets, which can lead to therapeutic effects in different disease models.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain carbonic anhydrase isozymes, which are linked to conditions such as glaucoma and epilepsy .
- Cell Proliferation : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
Therapeutic Applications
The compound has been explored for various therapeutic applications, including:
- Anticancer Activity : Studies highlight its potential in cancer treatment due to its ability to inhibit cell proliferation without significant toxicity to normal cells .
- Anti-inflammatory Effects : Modifications in the pyrazole structure have led to compounds exhibiting anti-inflammatory properties, suggesting a broader therapeutic potential .
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of aminopyrazole derivatives, this compound showed notable inhibition against HepG2 and HeLa cell lines while exhibiting minimal toxicity towards normal fibroblasts . This suggests a promising avenue for developing targeted cancer therapies.
Case Study 2: Enzyme Inhibition
Research demonstrated that modifications at the N1 position of the pyrazole ring significantly affected biological activity. For instance, certain substitutions led to enhanced inhibition of carbonic anhydrases, indicating that structural variations can optimize therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Moderate anticancer activity |
| 3-Ethyl-4-methyl-1H-pyrazol-5-amine | Limited activity in enzyme inhibition |
| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amines | Enhanced anti-inflammatory properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
